molecular formula C22H24FN3O B6116455 1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol

1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol

Cat. No. B6116455
M. Wt: 365.4 g/mol
InChI Key: JZJHYWFQRPOTAN-UHFFFAOYSA-N
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Description

1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol has been extensively studied for its potential applications in the development of new drugs. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Moreover, it has also been found to possess significant antioxidant properties. These findings suggest that 1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol may be a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has also been found to interact with the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol has been shown to exhibit several biochemical and physiological effects. For instance, it has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models. Moreover, it has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These effects suggest that 1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol in lab experiments include its high yield synthesis, diverse biological activities, and potential therapeutic applications. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential therapeutic applications of this compound in the treatment of various diseases need to be further explored. Thirdly, the development of new derivatives of this compound with improved pharmacological properties is an area of future research. Finally, the safety and toxicity of this compound need to be thoroughly investigated in order to determine its potential as a drug candidate.
Conclusion:
In conclusion, 1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol is a promising compound that has potential applications in the development of new drugs. This compound exhibits diverse biological activities and has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Moreover, it has also been found to possess significant antioxidant properties. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol involves the reaction between 1-(3-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol as a white solid with a high yield.

properties

IUPAC Name

1-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O/c1-16-5-2-8-20(11-16)26-14-18(13-25-10-4-9-21(27)15-25)22(24-26)17-6-3-7-19(23)12-17/h2-3,5-8,11-12,14,21,27H,4,9-10,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJHYWFQRPOTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC(=CC=C3)F)CN4CCCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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